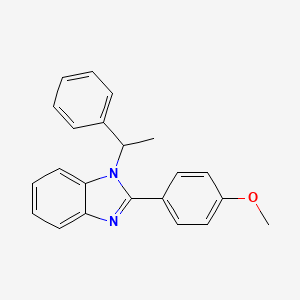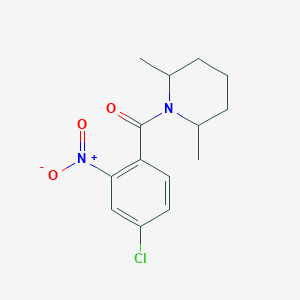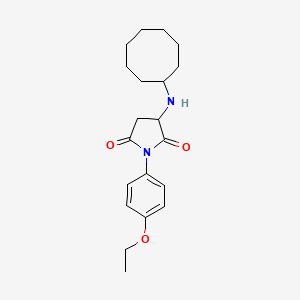![molecular formula C22H15ClN4O4 B3927357 N-[(5-chloro-8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]nicotinamide](/img/structure/B3927357.png)
N-[(5-chloro-8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]nicotinamide
Overview
Description
N-[(5-chloro-8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]nicotinamide, also known as CQ-7, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[(5-chloro-8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]nicotinamide involves its ability to inhibit the proteasome activity, leading to the accumulation of toxic proteins and cell death. In addition, this compound has been shown to reduce oxidative stress and inflammation in the brain, which contributes to its neuroprotective effects. The exact mechanism of action for its antimicrobial activity is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, antimicrobial activity against various bacterial and fungal strains, and neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to modulate the immune response, which may contribute to its therapeutic potential in various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(5-chloro-8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]nicotinamide is its ability to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer therapy. In addition, its antimicrobial activity and neuroprotective effects make it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity, which needs to be further investigated. Furthermore, its mechanism of action for its antimicrobial activity is still under investigation, which may limit its potential applications in this field.
Future Directions
Future research on N-[(5-chloro-8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]nicotinamide should focus on investigating its potential applications in various fields, including cancer therapy, antimicrobial activity, and neuroprotection. Furthermore, the mechanism of action for its antimicrobial activity needs to be further investigated to better understand its potential applications in this field. In addition, further studies should be conducted to evaluate its toxicity and safety profile, which is essential for its potential clinical applications. Finally, the development of novel analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Scientific Research Applications
N-[(5-chloro-8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]nicotinamide has been studied extensively for its potential applications in various fields, including cancer therapy, antimicrobial activity, and neuroprotection. In cancer therapy, this compound has been shown to induce apoptosis in cancer cells by inhibiting the proteasome activity, leading to the accumulation of toxic proteins and cell death. In addition, this compound has shown promising antimicrobial activity against various bacterial and fungal strains. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(3-nitrophenyl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O4/c23-18-11-17(21(28)20-16(18)7-3-9-25-20)19(13-4-1-6-15(10-13)27(30)31)26-22(29)14-5-2-8-24-12-14/h1-12,19,28H,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTBWFTVQLAQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(2,5-dimethylphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3927279.png)

![(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B3927292.png)
![1-{5-[2-hydroxy-3-(1-piperidinyl)propoxy]-2-methyl-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B3927295.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3927300.png)

![N-(2,4-dichlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B3927307.png)

![2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3927331.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide](/img/structure/B3927339.png)

![4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927366.png)
![4-chloro-2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate](/img/structure/B3927368.png)
![ethyl 4-[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3927370.png)